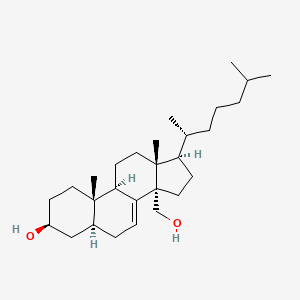
4,8-Dimethylnonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-dimethylnonanoate is a branched-chain saturated fatty acid anion that is nonanoate with methyl branches at C-4 and C-8. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 4,8-dimethylnonanoic acid.
Wissenschaftliche Forschungsanwendungen
Cyclization Studies : The cyclization of 4,8-dimethylnona-3,7-dienoic acid (homogeranic acid) in the presence of stannic chloride has been studied, leading to the production of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone. This indicates a potential application in organic synthesis and chemical transformations (A. Saito et al., 1978).
Biosynthesis in Plants : Research on higher plants has shown that the C11 homoterpene 4,8-dimethylnona-1,3,7-triene originates from oxidative degradation of nerolidol or geranylacetone. This highlights its role in plant biochemistry and potential applications in understanding plant metabolic pathways (W. Boland et al., 1998).
Pheromone Biosynthesis : 4,8-Dimethyldecanal has been identified as an aggregation pheromone in Tribolium castaneum (red flour beetle), with studies focusing on its biosynthesis through the fatty acid pathway. This could be significant in pest control research (Junheon Kim et al., 2005).
Role in Fatty Acid Oxidation : Research has demonstrated the presence of 4,8-dimethylnonanoyl-CoA thioesterase activity in rat liver peroxisomes, involved in the chain shortening of certain fatty acids. This suggests its importance in studying metabolic diseases and mitochondrial function (R. Ofman et al., 2002).
Antifilarial Agent : A study reported the development of a novel class of antifilarial agent, 4,7-dimethyl-3,4,7,8-tetrahydro-3λ6-[1,2]thiazino[4,3-f]quinoline-3,3,8-trione, demonstrating potency against the filarial parasite Setaria cervi. This could be crucial in developing new treatments for filariasis (Suprabhat Mukherjee et al., 2018).
Eigenschaften
Molekularformel |
C11H21O2- |
|---|---|
Molekulargewicht |
185.28 g/mol |
IUPAC-Name |
4,8-dimethylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/p-1 |
InChI-Schlüssel |
VZPIUNDOWLDCTC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCC(C)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



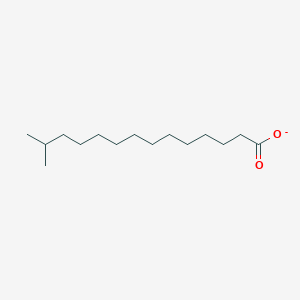
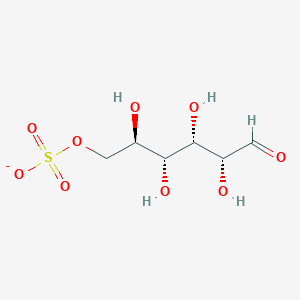

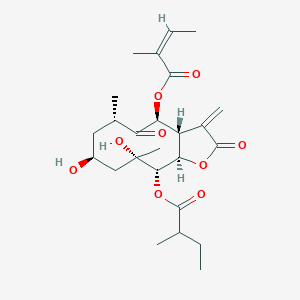

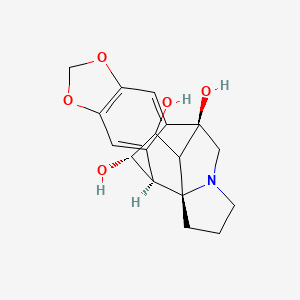


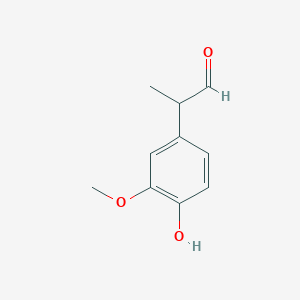
![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)
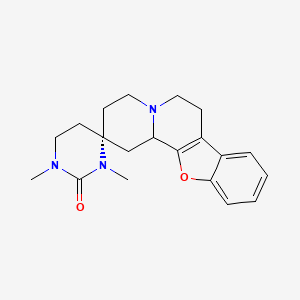
![N-[(5-bromo-2-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1259434.png)

